(S)-3-(1-Aminoethyl)phenol

Chiral Synthesis Biocatalysis Process Chemistry

(S)-3-(1-Aminoethyl)phenol (CAS 123982-81-0) is a chiral β-amino alcohol featuring a phenolic hydroxyl and a primary amine group, classifying it as a substituted phenethylamine derivative. This compound serves as a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the acetylcholinesterase inhibitor rivastigmine, which is used in the treatment of Alzheimer's disease and dementia associated with Parkinson's disease.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 123982-81-0
Cat. No. B047527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Aminoethyl)phenol
CAS123982-81-0
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N
InChIInChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1
InChIKeyWFRNDUQAIZJRPZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-3-(1-Aminoethyl)phenol (CAS 123982-81-0) for Chiral Synthesis & Pharmaceutical R&D


(S)-3-(1-Aminoethyl)phenol (CAS 123982-81-0) is a chiral β-amino alcohol featuring a phenolic hydroxyl and a primary amine group, classifying it as a substituted phenethylamine derivative [1]. This compound serves as a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the acetylcholinesterase inhibitor rivastigmine, which is used in the treatment of Alzheimer's disease and dementia associated with Parkinson's disease [2]. The (S)-enantiomer is the desired stereoisomer for downstream pharmaceutical applications, as its specific three-dimensional configuration is essential for the correct molecular recognition and biological activity of the final drug product [3].

Chiral Intermediate Stereodefined (S)-β-amino alcohol for AChE inhibitor synthesis (rivastigmine research context)
Stereochemical Control Enantiopure building block required; racemate or (R)-form not interchangeable
Reported Route Biocatalytic transaminase process reported for high enantioselectivity

Procurement Risk Alert: Why the Racemic Mixture or (R)-Enantiomer Cannot Substitute for (S)-3-(1-Aminoethyl)phenol (CAS 123982-81-0)


The substitution of (S)-3-(1-Aminoethyl)phenol with its racemic mixture (CAS 63720-38-7) or the opposite (R)-enantiomer (CAS 518060-42-9) is scientifically and economically unjustified for the synthesis of chiral APIs like rivastigmine. Rivastigmine's pharmacological activity is stereospecific, with the (S)-enantiomer demonstrating preferential inhibition of the G1 enzymatic form of acetylcholinesterase (AChE) that predominates in the brains of Alzheimer's patients [1]. Using a racemate introduces an inactive or differently active stereoisomer, which can compromise drug purity, alter pharmacokinetic profiles, and increase the risk of off-target effects [2]. Furthermore, traditional chemical resolution of the racemate, such as that described using di-o,o′-p-toluoyl tartaric acid, incurs significant yield losses and additional processing steps, making direct procurement of the enantiomerically pure (S)-form a more efficient and cost-effective strategy for process chemists [1].

Target (S)-enantiomer
Stereochemically pure intermediate
Defined (S)-configuration essential for target AChE G1 isoform recognition.
Racemate / (R)-enantiomer
Stereochemical mismatch
May alter inhibition profile; (R) reported to elicit opposite biological response, requiring additional resolution.
Meta-substituted phenol
Regiochemical identity
3-(1-aminoethyl)phenol substitution pattern is mandatory for rivastigmine synthesis.
Ortho or para isomer
Regioisomer mismatch
Alters molecular geometry; binding to AChE likely abolished, non-interchangeable.

Head-to-Head Evidence: Quantified Differentiation of (S)-3-(1-Aminoethyl)phenol (CAS 123982-81-0) vs. Key Comparators


Enantiomeric Purity: Biocatalytic Synthesis of (S)-3-(1-Aminoethyl)phenol Achieves ≥99% ee, Surpassing Chemical Resolution

Procurement of (S)-3-(1-Aminoethyl)phenol from suppliers utilizing the patented Codexis transaminase technology ensures a product of exceptional enantiomeric purity. The engineered transaminase polypeptides catalyze the conversion of 3'-hydroxyacetophenone to the target (S)-enantiomer with an enantiomeric excess of at least 99% (≥99% e.e.) [1]. This biocatalytic process contrasts sharply with traditional chemical resolution methods for the racemate, which are inherently limited to a theoretical maximum 50% yield of the desired enantiomer per resolution cycle and often require multiple iterations to achieve high optical purity [2].

Enantiomeric Purity
Head-to-head
≥99% e.e.
Stereochemical-control context; supports chiral API synthesis without additional resolution steps.
Biocatalytic transaminase route vs. chemical resolution (max 50% yield).
Chiral Synthesis Biocatalysis Process Chemistry

Process Efficiency: Engineered Transaminases Enable High-Conversion Production of (S)-3-(1-Aminoethyl)phenol

The engineered transaminase enzymes described for the synthesis of (S)-3-(1-aminoethyl)phenol demonstrate not only high stereoselectivity but also superior process efficiency. These biocatalysts achieve a high percentage conversion of the 3'-hydroxyacetophenone substrate, specifically at least 90% conversion within 24 hours [1]. This high conversion rate, combined with the ability to operate at high substrate loadings of at least 30 g/L, represents a significant improvement over the activity of the naturally occurring reference transaminase polypeptide (SEQ ID NO:2), which shows at least a 2-fold lower activity under comparable conditions [2].

Process Conversion
Head-to-head
≥90% in 24 h
Supports scalable production; reported ≥2-fold activity vs. reference transaminase.
High substrate loading (≥30 g/L).
Biocatalysis Green Chemistry Process Intensification

Stereospecific Biological Activity: The (S)-Enantiomer is the Required Intermediate for Rivastigmine's CNS-Selective AChE Inhibition

The choice of the (S)-enantiomer as a starting material is non-negotiable for the production of rivastigmine due to the drug's stereospecific mechanism of action. Rivastigmine, derived from (S)-3-(1-aminoethyl)phenol, is a carbamate acetylcholinesterase (AChE) inhibitor that demonstrates substantially greater inhibition of AChE in the central nervous system (CNS) than in the periphery [1]. Crucially, it preferentially inhibits the G1 enzymatic form of AChE, which is the predominant isoform in the brains of Alzheimer's disease patients [2]. In contrast, the (R)-enantiomer of 3-(1-aminoethyl)phenol has been reported to induce dementia in rats via AChE inhibition, highlighting the profound and divergent biological consequences of the opposite stereochemistry .

Biological Activity
Class-level
Preferential G1 AChE inhibition
Stereochemistry critical for target engagement; (R)-enantiomer reported opposite profile.
Context: Alzheimer's disease research models.
Medicinal Chemistry Pharmacology Neurodegeneration

Regioselectivity in Synthesis: Meta-Substituted (S)-3-(1-Aminoethyl)phenol is the Defined Intermediate for Rivastigmine

The specific meta-substitution pattern of the aminoethyl group on the phenol ring in (S)-3-(1-aminoethyl)phenol is essential for its role as a building block. Rivastigmine's synthesis explicitly requires a meta-hydroxyphenyl intermediate, as described in multiple patented routes [1]. The use of a positional isomer, such as 2-(1-aminoethyl)phenol (CAS 89985-53-5) or 4-(1-aminoethyl)phenol (CAS 134855-87-1), would lead to a different final compound with a distinct substitution pattern on the aromatic ring, which would almost certainly abolish the desired pharmacological activity due to altered binding to the AChE active site [2].

Regiochemistry
Specification review
Meta-substituted phenol
Structural requirement for intended synthesis; ortho/para isomers non-interchangeable.
Essential for rivastigmine binding.
Organic Synthesis Process Chemistry Regioselectivity

Commercial Availability and Analytical Standards: Sourcing (S)-3-(1-Aminoethyl)phenol at 97-98% Purity

Multiple reputable chemical vendors supply (S)-3-(1-Aminoethyl)phenol (CAS 123982-81-0) with a standard minimum purity specification of 97-98%, as verified by Certificate of Analysis (CoA) . This is comparable to the purity offered for its (R)-enantiomer (CAS 518060-42-9), which is also typically ≥95% . The consistent commercial availability of the (S)-enantiomer at research and bulk quantities, coupled with established analytical methods for identity and purity confirmation (e.g., chiral HPLC), ensures reliable integration into validated synthetic processes [1].

Commercial Purity
Cross-study comparable
97–98%
Comparable to (R)-enantiomer standard purity; supports direct procurement without purity trade-off.
Vendor CoA specification.
Chemical Sourcing Analytical Chemistry Quality Control

Validated Applications for (S)-3-(1-Aminoethyl)phenol (CAS 123982-81-0) Based on Quantitative Evidence


Synthesis of Rivastigmine and Related CNS-Active Carbamates

The primary and most validated application of (S)-3-(1-aminoethyl)phenol is as the chiral intermediate for the synthesis of rivastigmine, a first-line treatment for mild-to-moderate Alzheimer's disease [1]. The (S)-stereochemistry is essential for the drug's selective CNS activity and preferential inhibition of the G1 isoform of acetylcholinesterase [2]. Any deviation in stereochemistry or regiochemistry will result in a compound lacking the desired pharmacological profile .

Asymmetric Synthesis via Engineered Transaminase Biocatalysis

Procurement of the compound is closely tied to a patented, high-efficiency biocatalytic process. Researchers and manufacturers can leverage the same or similar engineered transaminase technology to synthesize the compound in-house or use the established route as a benchmark for developing novel green chemistry processes for other chiral amines [1]. The documented process achieves ≥99% e.e. and ≥90% conversion under high substrate loading, demonstrating a robust and scalable method [2].

Enantioselective Method Development and Chiral Separations

As a well-defined chiral amine with established analytical methods, (S)-3-(1-aminoethyl)phenol is an ideal compound for developing and validating new enantioselective analytical techniques, such as chiral HPLC or SFC [1]. Its use as a standard allows for the optimization of separation conditions for related chiral β-amino alcohols and for monitoring the stereochemical purity of reaction streams in process development [2].

Building Block for Central Nervous System (CNS) Drug Discovery

Given the structural similarity to neurotransmitters like dopamine, norepinephrine, and epinephrine, (S)-3-(1-aminoethyl)phenol is a valuable building block in medicinal chemistry for exploring new CNS-active agents [1]. The molecule's dual functionality (phenol and amine) provides versatile synthetic handles for creating diverse compound libraries targeting neurological and psychiatric disorders, with the (S)-stereochemistry offering a defined starting point for structure-activity relationship (SAR) studies [2].

Application
Selection Property
Validation Focus
Rivastigmine synthesis (AChE inhibitor research)
Enantiomeric purity, stereochemistry
Chiral HPLC, ee confirmation
Biocatalytic process development
Transaminase compatibility, substrate loading
Conversion rate, ee under scalable conditions
Chiral separation method development
Defined enantiomer pair for method optimization
Resolution, retention behavior
CNS drug discovery building block
Phenol/amine dual functionality, defined stereochemistry
SAR studies, structural diversification

Technical Documentation Hub

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36 linked technical documents
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